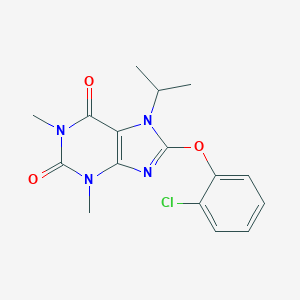![molecular formula C22H25ClN2O5S B300468 methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate](/img/structure/B300468.png)
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate is a complex organic compound with the molecular formula C22H25ClN2O5S and a molar mass of 464.96 g/mol . This compound is known for its unique chemical structure, which includes a piperidine ring, a benzoyl group, and a chlorobenzyl moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzoyl Intermediate: This involves the reaction of 4-aminobenzoyl chloride with 2-chlorobenzylamine in the presence of a base such as triethylamine.
Sulfonylation: The resulting intermediate is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.
Piperidine Ring Formation: The final step involves the cyclization of the intermediate with piperidine-4-carboxylic acid methyl ester under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of large-scale reactors to handle the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-{4-[(2-chlorobenzyl)amino]benzoyl}-4-piperidinecarboxylate: Lacks the methylsulfonyl group.
Methyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate: Contains a methyl group instead of a chlorine atom.
Uniqueness
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate is unique due to the presence of both the chlorobenzyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C22H25ClN2O5S |
|---|---|
Molecular Weight |
465 g/mol |
IUPAC Name |
methyl 1-[4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H25ClN2O5S/c1-30-22(27)17-11-13-24(14-12-17)21(26)16-7-9-19(10-8-16)25(31(2,28)29)15-18-5-3-4-6-20(18)23/h3-10,17H,11-15H2,1-2H3 |
InChI Key |
DHXDNQSGCFPPLG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


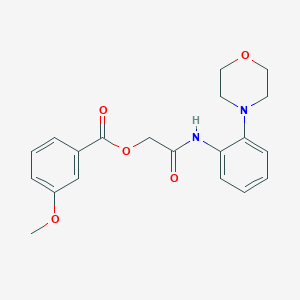
![[2-(2-morpholin-4-ylanilino)-2-oxoethyl] benzoate](/img/structure/B300387.png)
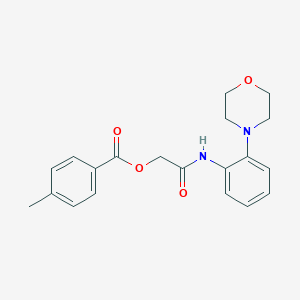
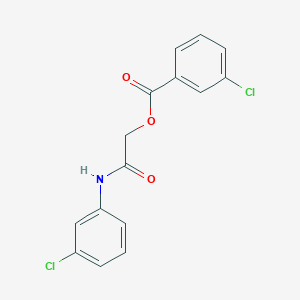

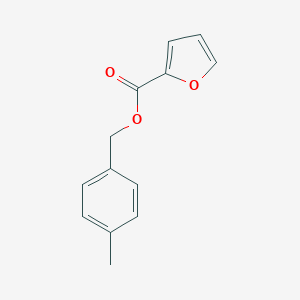

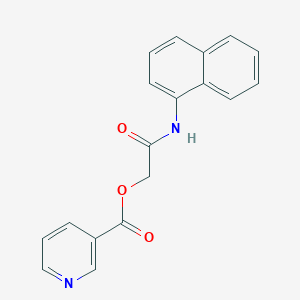
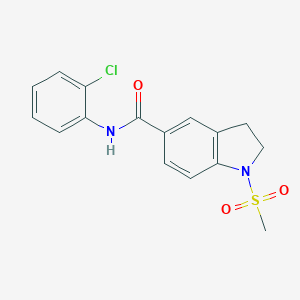
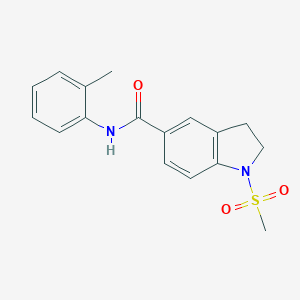
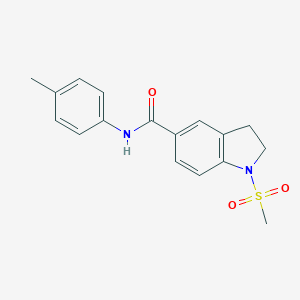
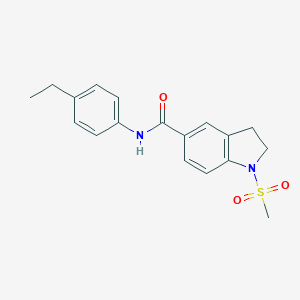
![2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B300406.png)
